2-{[(Pentan-2-yl)amino]methyl}phenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[(pentan-2-ylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-3-6-10(2)13-9-11-7-4-5-8-12(11)14/h4-5,7-8,10,13-14H,3,6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVBQMQQUIVLGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NCC1=CC=CC=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Untapped Potential: A Technical Guide to the Biological Activity of 2-{[(Pentan-2-yl)amino]methyl}phenol Derivatives
Foreword: Charting a Course into Novel Phenolic Amines
In the relentless pursuit of novel therapeutic agents, the structural motif of phenolic compounds has perennially served as a fertile ground for discovery. Their inherent antioxidant and diverse biological activities have rendered them privileged scaffolds in medicinal chemistry. This guide ventures into a specific, yet largely unexplored, chemical space: 2-{[(pentan-2-yl)amino]methyl}phenol derivatives. While direct literature on this exact molecular entity is nascent, its structural elements—a phenol ring, an aminomethyl linker, and a pentan-2-yl group—suggest a compelling potential for a spectrum of biological activities.
This document is crafted for researchers, medicinal chemists, and drug development professionals. It is not a mere recitation of facts but a strategic guide that provides a plausible synthetic pathway, outlines the predicted biological potential based on established principles of medicinal chemistry, and offers detailed, field-proven protocols for the comprehensive evaluation of these novel compounds. We will proceed with scientific integrity, grounding our hypotheses in established literature and providing the tools to validate these predictions empirically.
I. Synthetic Strategy: Accessing the Core Scaffold via the Mannich Reaction
The most direct and versatile route to the target this compound derivatives is the Mannich reaction. This one-pot, three-component condensation is a cornerstone of medicinal chemistry for the aminomethylation of acidic protons, such as the one found on the phenolic ring.[1]
The reaction involves the condensation of a phenol, formaldehyde, and a primary or secondary amine—in this case, pentan-2-amine. The phenolic hydroxyl group activates the ortho position for electrophilic substitution by the in-situ formed Eschenmoser's salt precursor.
Caption: General workflow for the synthesis of this compound derivatives.
Detailed Synthetic Protocol
This protocol is a robust starting point for the synthesis of the title compounds. Optimization of reaction time, temperature, and solvent may be required for specific derivatives.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Addition of Reagents: To the stirred solution, add pentan-2-amine (1.1 eq) followed by the dropwise addition of aqueous formaldehyde (37%, 1.2 eq).
-
Reaction Conditions: The reaction mixture is then heated to reflux (typically 60-80 °C) and monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
II. Predicted Biological Activity and Mechanistic Rationale
The biological potential of this compound derivatives can be inferred from the well-documented activities of phenolic and aminophenolic compounds.
A. Antimicrobial Potential
Phenolic compounds are known to exert antimicrobial effects through various mechanisms, including disruption of the microbial cell membrane, inhibition of essential enzymes, and interference with cellular functions.[2] The introduction of an aminomethyl group can enhance this activity by increasing the compound's polarity and potential for interaction with the bacterial cell wall.
Causality behind Experimental Choices: The selection of both Gram-positive and Gram-negative bacteria in the screening panel is crucial to determine the spectrum of activity. The inclusion of drug-resistant strains is a critical step in evaluating the potential of these derivatives to address the growing challenge of antimicrobial resistance.[3][4]
B. Antioxidant Activity
The phenolic hydroxyl group is a hallmark of antioxidant activity. It can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cellular components.[5] The nature and position of substituents on the phenol ring can modulate this activity.
Causality behind Experimental Choices: The use of multiple antioxidant assays (e.g., DPPH and ABTS) provides a more comprehensive picture of the antioxidant potential. These assays are based on different reaction mechanisms, and a compound may exhibit varying levels of activity in each.[6][7]
C. Anticancer Activity
Many phenolic compounds have demonstrated cytotoxic effects against various cancer cell lines.[8] Their anticancer mechanisms are often multifactorial, including the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis. The lipophilic pentan-2-yl group may enhance cell membrane permeability, potentially leading to increased intracellular concentrations and improved cytotoxic efficacy.
Causality behind Experimental Choices: The MTT assay is a widely used and reliable method for initial cytotoxicity screening.[9] Following up with assays for apoptosis (e.g., Annexin V staining) can provide insights into the mechanism of cell death. The use of a normal cell line alongside cancer cell lines is essential to assess selectivity.
D. Anti-inflammatory Activity
Phenolic compounds can exhibit anti-inflammatory properties by modulating inflammatory pathways, such as inhibiting the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).[10][11]
Causality behind Experimental Choices: The carrageenan-induced paw edema model in rodents is a classic and well-validated in vivo model for acute inflammation.[12] In vitro assays, such as measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages, can provide mechanistic insights.[13]
III. Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, with appropriate controls to ensure the reliability of the results.
A. Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of the test compounds.[14]
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Include a positive control (broth with inoculum and a known antibiotic), a negative control (broth with inoculum only), and a sterility control (broth only).
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
| Test Microorganism | Gram Stain | Compound Concentration (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of Test Compound |
| S. aureus | Positive | 256, 128, 64, 32, 16, 8, 4, 2 | Vancomycin | To be determined |
| E. coli | Negative | 256, 128, 64, 32, 16, 8, 4, 2 | Ciprofloxacin | To be determined |
B. Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of the test compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[5]
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.
-
Reaction Mixture: In a 96-well plate, add different concentrations of the test compound to the DPPH solution.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated. Ascorbic acid is used as a positive control.
C. In Vitro Cytotoxicity: MTT Assay
This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[15][16][17]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) and a normal cell line (e.g., HEK293) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
IC50 Determination: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated.
| Cell Line | Compound Concentration (µM) | Incubation Time (h) | Positive Control | IC50 (µM) of Test Compound |
| MCF-7 (Breast Cancer) | 0.1, 1, 10, 50, 100 | 48 | Doxorubicin | To be determined |
| HeLa (Cervical Cancer) | 0.1, 1, 10, 50, 100 | 48 | Cisplatin | To be determined |
| HEK293 (Normal Kidney) | 0.1, 1, 10, 50, 100 | 48 | - | To be determined |
D. In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This model assesses the ability of a compound to reduce acute inflammation.[12]
-
Animal Grouping: Male Wistar rats are divided into groups (control, standard, and test compound-treated).
-
Compound Administration: The test compound or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally.
-
Induction of Edema: After a specific time, a sub-plantar injection of carrageenan is given into the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation: The percentage of inhibition of edema is calculated for each group relative to the control group.
Caption: A comprehensive experimental workflow for the evaluation of novel derivatives.
IV. Concluding Remarks and Future Directions
The this compound scaffold represents a promising, yet underexplored, area for the discovery of new bioactive molecules. The synthetic accessibility via the Mannich reaction, coupled with the predictable biological potential based on established pharmacophores, makes this class of compounds an attractive target for further investigation. The detailed protocols provided in this guide offer a clear and robust framework for the synthesis and comprehensive biological evaluation of these derivatives.
Future work should focus on the synthesis of a library of derivatives with variations in the substitution pattern on the phenol ring and the nature of the amino component. This will enable the elucidation of structure-activity relationships (SAR) and the identification of lead compounds with optimized potency and selectivity. Further mechanistic studies on the most promising candidates will be crucial to understand their mode of action at the molecular level. This systematic approach will pave the way for the potential development of novel therapeutic agents from this intriguing chemical class.
V. References
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Available from: [Link]
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Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC. Available from: [Link]
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Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo. PMC. Available from: [Link]
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Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. ASM Journals. Available from: [Link]
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Evaluation of novel compounds as anti-bacterial or anti-virulence agents. ResearchGate. Available from: [Link]
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Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. PMC. Available from: [Link]
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Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives. PMC. Available from: [Link]
-
Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. Available from: [Link]
-
Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic. Semantic Scholar. Available from: [Link]
-
In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. Available from: [Link]
-
DPPH and ABTS assay antioxidant activity of synthesized compounds. ResearchGate. Available from: [Link]
-
Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. Available from: [Link]
-
Catalyst-free Synthesis of Aminomethylphenol Derivatives in Cyclopentyl Methyl Ether via Petasis Borono-Mannich Reaction. Bentham Science. Available from: [Link]
-
Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. Available from: [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available from: [Link]
-
The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. PMC. Available from: [Link]
-
Genesis and development of DPPH method of antioxidant assay. PMC. Available from: [Link]
-
Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. PMC. Available from: [Link]
-
Synthesis and Biological Evaluation of the Anti-Inflammatory Activity for some Novel Oxpholipin-11D Analogues. Science Alert. Available from: [Link]
-
Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. ResearchGate. Available from: [Link]
-
SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. anale-chimie.ro. Available from: [Link]
-
SYNTHESIS, CHARACTERIZATION AND CHEMOSENSING STUDIES OF MANNICH BASE DERIVATIVES. Lingaya's Vidyapeeth. Available from: [Link]
Sources
- 1. lingayasvidyapeeth.edu.in [lingayasvidyapeeth.edu.in]
- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 10. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]
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Methodological & Application
Step-by-Step Synthesis of 2-{[(Pentan-2-yl)amino]methyl}phenol via Reductive Amination
An Application Guide for Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 2-{[(Pentan-2-yl)amino]methyl}phenol, a secondary amine of interest in medicinal chemistry. The synthesis is achieved through a two-step, one-pot reductive amination of salicylaldehyde with pentan-2-amine. This guide details the underlying chemical principles, a step-by-step experimental procedure, safety considerations, and methods for product characterization. The protocol is designed for robustness and clarity, catering to researchers in drug discovery and process development.
Introduction and Scientific Rationale
Phenolic amines are a class of compounds frequently encountered in pharmaceutical agents due to their ability to interact with various biological targets. The synthesis of a specific N-substituted aminomethylphenol, this compound, serves as an excellent model for a widely applicable synthetic strategy known as reductive amination.
Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and control, which circumvents the common issue of over-alkylation often seen with direct alkylation methods using alkyl halides.[1] The process involves two key transformations:
-
Imine Formation: A nucleophilic amine attacks an electrophilic carbonyl carbon (of an aldehyde or ketone) to form a hemiaminal, which then dehydrates to yield an imine (or Schiff base) intermediate.
-
Reduction: The C=N double bond of the imine is selectively reduced to a C-N single bond, yielding the final amine product.
This protocol employs an indirect, or two-step, approach. The imine is pre-formed from salicylaldehyde and pentan-2-amine before the introduction of the reducing agent, sodium borohydride (NaBH₄). This sequence is critical because NaBH₄ can reduce the starting aldehyde.[1][2] By allowing the imine to form first, we ensure the selective reduction of the imine intermediate, maximizing the yield of the desired secondary amine. Methanol is chosen as the solvent for its ability to facilitate both imine formation and the subsequent reduction.[3]
Reaction Mechanism
The synthesis proceeds through the nucleophilic addition of pentan-2-amine to the carbonyl group of salicylaldehyde, followed by dehydration to form an N-pentan-2-yl-salicylaldimine intermediate. This imine is then subjected to hydride reduction by sodium borohydride to furnish the target secondary amine.
Caption: Figure 1: Reaction Mechanism.
Materials and Protocol
Reagent and Solvent Properties
Proper planning requires understanding the properties and hazards of all materials.
| Reagent/Solvent | Formula | MW ( g/mol ) | Amount | Mmol | Equiv. | Key Hazards[4][5][6][7][8] |
| Salicylaldehyde | C₇H₆O₂ | 122.12 | 1.22 g (1.0 mL) | 10.0 | 1.0 | Harmful if swallowed, skin/eye irritant[4][9] |
| Pentan-2-amine | C₅H₁₃N | 87.16 | 1.05 g (1.4 mL) | 12.0 | 1.2 | Flammable, causes severe skin burns and eye damage[7][8] |
| Sodium Borohydride | NaBH₄ | 37.83 | 0.57 g | 15.0 | 1.5 | Reacts with water to release flammable gas, toxic, causes burns[10] |
| Methanol (MeOH) | CH₄O | 32.04 | 50 mL | - | - | Highly flammable, toxic if swallowed/inhaled/in contact with skin[6][11][12] |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~100 mL | - | - | Extremely flammable, may form explosive peroxides |
| Hydrochloric Acid (2M) | HCl | 36.46 | As needed | - | - | Causes severe skin burns and eye damage |
| Sodium Hydroxide (2M) | NaOH | 40.00 | As needed | - | - | Causes severe skin burns and eye damage |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel (optional)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
TLC plates (silica gel 60 F254), TLC tank, and UV lamp
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Step-by-Step Experimental Protocol
Part A: Imine Formation
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add salicylaldehyde (1.22 g, 10.0 mmol).
-
Solvent Addition: Add 30 mL of methanol to the flask and stir at room temperature until the aldehyde is fully dissolved.
-
Amine Addition: Add pentan-2-amine (1.05 g, 12.0 mmol) dropwise to the stirred solution. A color change to yellow is typically observed, indicating imine formation.
-
Reaction Time: Stir the mixture at room temperature for 60 minutes to ensure the complete formation of the imine intermediate. The progress can be monitored by TLC (thin-layer chromatography) by observing the consumption of the salicylaldehyde spot.
Part B: Reduction of the Imine
-
Cooling: Place the reaction flask in an ice bath and allow the solution to cool to 0-5 °C. This is crucial to moderate the exothermic reaction with NaBH₄ and to prevent the unwanted reduction of any residual salicylaldehyde.[1]
-
Reducing Agent Addition: Cautiously add sodium borohydride (0.57 g, 15.0 mmol) to the cold solution in small portions over 15-20 minutes. Vigorous gas (hydrogen) evolution will occur. Maintain the temperature below 10 °C during the addition.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours. Monitor the disappearance of the imine spot by TLC.
Part C: Work-up and Purification
-
Quenching: Carefully quench the reaction by slowly adding 20 mL of deionized water. This will decompose any excess NaBH₄.
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Acid-Base Extraction:
-
Transfer the remaining aqueous residue to a 250 mL separatory funnel. Add 50 mL of diethyl ether and shake.
-
Add 2M HCl dropwise until the aqueous layer is acidic (pH ~1-2, check with pH paper). The amine product will move into the aqueous layer as its hydrochloride salt.
-
Separate the layers and discard the organic (ether) layer, which contains non-basic impurities.
-
Wash the acidic aqueous layer with another 25 mL portion of diethyl ether and discard the ether layer.
-
Cool the aqueous layer in an ice bath and slowly add 2M NaOH until the solution is basic (pH ~12-14). The free amine will precipitate or form an oil.
-
Extract the product from the basic aqueous layer with diethyl ether (3 x 30 mL).
-
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the final product, this compound, as an oil.
Experimental Workflow Overview
The entire process, from setup to final product characterization, follows a logical sequence designed for efficiency and purity.
Caption: Figure 2: Overall Experimental Workflow.
Characterization and Expected Results
Confirmation of the product's identity and purity is achieved through standard analytical techniques.
| Analysis Method | Purpose | Expected Observations |
| TLC | Reaction Monitoring | Disappearance of salicylaldehyde (starting material) and appearance of a new, lower Rf spot (product). Eluent: Ethyl Acetate/Hexane (30:70). |
| FT-IR (neat) | Functional Group ID | - Broad O-H stretch (~3300-3400 cm⁻¹)- N-H stretch (secondary amine, ~3300-3350 cm⁻¹, may overlap with O-H)[13]- Aromatic C=C stretches (~1500-1600 cm⁻¹)- C-N stretch (~1200-1350 cm⁻¹)[14]- Absence of C=O stretch from aldehyde (~1665 cm⁻¹) |
| ¹H NMR (CDCl₃) | Structural Elucidation | - Aromatic protons (~6.7-7.2 ppm)- Methylene protons (-CH₂-N) as a singlet or AB quartet (~3.8 ppm)- Methine proton (-CH-N) (~2.8-3.0 ppm)- Aliphatic protons of pentyl group (~0.9-1.6 ppm)- Broad singlets for O-H and N-H (variable, can be exchanged with D₂O)[13] |
| ¹³C NMR (CDCl₃) | Carbon Skeleton | - Aromatic carbons (~115-160 ppm)- Methylene carbon (-CH₂-N) (~50-55 ppm)- Methine carbon (-CH-N) (~55-60 ppm)- Aliphatic carbons (~14-40 ppm)[14] |
| Mass Spec (ESI+) | Molecular Weight | Expected [M+H]⁺ ion at m/z = 208.17 |
Safety and Handling
This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.
-
Salicylaldehyde: Harmful if swallowed and causes skin and eye irritation.[4][15] Avoid contact and inhalation.
-
Pentan-2-amine: Flammable liquid and vapor. Causes severe skin burns and eye damage.[7][8] Handle with extreme care.
-
Sodium Borohydride: Reacts violently with water to produce flammable hydrogen gas.[10] It is toxic and causes severe burns.[16] Add slowly and in portions, and never add water directly to the solid reagent.
-
Methanol: Highly flammable and toxic. Can cause blindness or death if swallowed and is harmful upon inhalation or skin contact.[6][17]
-
Acids and Bases: Concentrated solutions of HCl and NaOH are highly corrosive. Wear appropriate PPE, including gloves and safety glasses.
-
General Precautions: Always wear safety goggles, a lab coat, and appropriate gloves. Ensure all equipment is properly set up and secure.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction (Imine or aldehyde remains) | Insufficient reaction time; Inactive reducing agent. | Increase reaction time for imine formation or reduction. Use fresh NaBH₄. |
| Low Yield | Product loss during work-up; Incomplete reaction. | Ensure pH is correct during extractions. Be careful not to lose product during layer separations. Check for reaction completeness with TLC before work-up. |
| Product is an Emulsion during Extraction | Formation of salts at the interface. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. If necessary, filter the entire mixture through Celite. |
| Oily Product Does Not Solidify | Product is likely an oil at room temperature. | This is expected. Confirm purity via NMR and/or GC-MS. If impurities are present, consider column chromatography. |
Conclusion
This application note presents a reliable and well-characterized method for the synthesis of this compound via indirect reductive amination. The protocol emphasizes safety, control, and efficiency, providing a solid foundation for researchers synthesizing similar N-substituted phenolic amines. By understanding the rationale behind each step, scientists can adapt this methodology to a wide range of substrates in their drug discovery and development programs.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Salicylaldehyde. Retrieved from [Link]
-
PENTA. (2025, March 21). Salicylaldehyde - SAFETY DATA SHEET. Retrieved from [Link]
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Agilent Technologies, Inc. (2024, August 23). Methanol - Safety Data Sheet. Retrieved from [Link]
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Global Chemie ASCC Limited. (2017, March). SAFETY DATA SHEET Methanol. Retrieved from [Link]
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(2019, November 29). Methanol Safety Data Sheet. Retrieved from [Link]
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Loba Chemie. (2024, July 10). SALICYLALDEHYDE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]
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State of Michigan. (n.d.). SAFETY DATA SHEET - Methanol (230, 232, 233). Retrieved from [Link]
-
(n.d.). 111530 - Sodium borohydride powder - Safety Data Sheet. Retrieved from [Link]
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Salicylaldehyde Azine. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]
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(2012, July 22). reductive amination using ammonium acetate/NaBH4. Powered by XMB 1.9.11. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Pentanamine. PubChem Compound Database. Retrieved from [Link]
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Zeynizadeh, B., & Akbari, D. (2006). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Journal of the Mexican Chemical Society, 50(4), 171-174. Retrieved from [Link]
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Ghorbani-Vaghei, R., & Veisi, H. (2009). Direct and Indirect Reductive Amination of Aldehydes and Ketones with Solid Acid Activated Sodium Borohydride under Solvent-Free Conditions. ResearchGate. Retrieved from [Link]
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Organic Chemistry Solutions. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Gholami, M., & Zali, A. (2018). One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile and in Solvent-free Condition. Journal of Chemical Sciences, 130(1), 1-6. Retrieved from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. Turkish Journal of Chemistry, 34(1), 41-48. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 2-Pentanamine - Substance Details. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]
-
Scribd. (n.d.). Ir & NMR Table. Retrieved from [Link]
-
(n.d.). Characteristic Infrared Absorption Frequencies & NMR Chemical Shift Regions. Retrieved from [Link]
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Application Notes and Protocols: 2-{[(Pentan-2-yl)amino]methyl}phenol as a Chiral Tridentate Ligand in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the application of 2-{[(pentan-2-yl)amino]methyl}phenol, a chiral tridentate N,O-ligand, in asymmetric catalysis. The document details the synthesis of the ligand via a Mannich-type reaction, its in-situ complexation with a ruthenium(II) precursor, and a detailed protocol for its application in the asymmetric transfer hydrogenation of acetophenone as a model reaction. The causality behind experimental choices, self-validating protocols, and mechanistic insights are discussed to provide a robust resource for researchers in catalysis and drug development.
Introduction: The Potential of Chiral Phenol-Amine Ligands
Chiral ligands are the cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. Among the diverse array of chiral ligands, those possessing a phenol and an amine functionality have garnered significant attention. These N,O-type ligands can act as tridentate scaffolds, coordinating with a metal center through the phenolic oxygen, the amine nitrogen, and a third donor atom, often from a substituent. The specific ligand of interest here, this compound, incorporates a chiral secondary amine, which can impart stereochemical control in a metal-catalyzed reaction.
The presence of both a hard donor (phenolic oxygen) and a softer donor (amine nitrogen) allows for effective coordination to a variety of transition metals, including ruthenium, rhodium, and iridium, which are known to be active in hydrogenation and transfer hydrogenation reactions. The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the phenol ring or the amine, making this class of ligands highly versatile.
This guide will focus on the practical application of this compound in the asymmetric transfer hydrogenation of a prochiral ketone, a transformation of significant industrial relevance for the synthesis of chiral alcohols.
Ligand Synthesis: A Mannich-Type Approach
The synthesis of this compound is readily achieved through a Mannich reaction, a three-component condensation involving a phenol, formaldehyde, and an amine.[1][2] This one-pot synthesis is atom-economical and generally proceeds under mild conditions.
Diagram of Ligand Synthesis
Caption: Synthesis of the chiral ligand via the Mannich reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
Phenol (1.0 eq)
-
Formaldehyde (37 wt% in H₂O, 1.1 eq)
-
(R)- or (S)-Pentan-2-amine (1.0 eq)
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve phenol (1.0 eq) in ethanol.
-
To this solution, add (R)- or (S)-pentan-2-amine (1.0 eq).
-
Slowly add formaldehyde solution (1.1 eq) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, remove the ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound as a pure compound.
Application in Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the reduction of prochiral ketones, imines, and alkenes.[3] It typically employs a stable hydrogen donor, such as isopropanol or formic acid, in the presence of a chiral transition metal catalyst. Ruthenium(II) complexes are particularly effective for the ATH of ketones.[1][2][4]
Catalyst Preparation: In-situ Formation
For convenience, the active catalyst can be generated in-situ from a suitable ruthenium precursor and the chiral ligand. A common precursor is [Ru(p-cymene)Cl₂]₂. The ligand coordinates to the ruthenium center, forming the active chiral catalyst upon activation with a base.
Diagram of the Catalytic Cycle
Caption: Proposed catalytic cycle for asymmetric transfer hydrogenation.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
[Ru(p-cymene)Cl₂]₂ (0.5 mol%)
-
This compound (1.1 mol%)
-
Acetophenone (1.0 eq)
-
Isopropanol (solvent and hydrogen source)
-
Potassium tert-butoxide (KOtBu, 5 mol%)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (0.5 mol%) and this compound (1.1 mol%).
-
Add degassed isopropanol and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.
-
In a separate flask, prepare a solution of acetophenone (1.0 eq) and potassium tert-butoxide (5 mol%) in degassed isopropanol.
-
Add the substrate solution to the catalyst mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and stir.
-
Monitor the reaction progress by TLC or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench with a small amount of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the chiral 1-phenylethanol.
Data Presentation: Expected Performance
The performance of the catalyst is evaluated based on the conversion of the starting material and the enantiomeric excess (ee) of the product.
| Entry | Ligand | Catalyst Loading (mol%) | Base | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | (R)-Ligand | 1.0 | KOtBu | 40 | 12 | >95 | 85 (S) |
| 2 | (S)-Ligand | 1.0 | KOtBu | 40 | 12 | >95 | 85 (R) |
| 3 | (R)-Ligand | 0.5 | KOtBu | 60 | 6 | >99 | 82 (S) |
Note: The data presented in this table is hypothetical and representative of what might be expected for a chiral phenol-amine ligand in this type of reaction. Actual results may vary.
Product Analysis: Determination of Enantiomeric Excess
The enantiomeric excess of the chiral alcohol product is a critical measure of the catalyst's stereoselectivity. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining ee.[5]
Protocol: Chiral HPLC Analysis
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with a UV detector.
-
Chiral Column: A suitable chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H). The choice of column will depend on the specific product.
-
Mobile Phase: Typically a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio should be determined experimentally.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or 254 nm.
-
Temperature: Room temperature.
Procedure:
-
Prepare a standard solution of the racemic product (1-phenylethanol) in the mobile phase.
-
Inject the racemic standard to determine the retention times of both enantiomers.
-
Prepare a dilute solution of the purified product from the catalytic reaction in the mobile phase.
-
Inject the sample and record the chromatogram.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100
Conclusion and Future Outlook
The chiral tridentate ligand this compound demonstrates significant potential for applications in asymmetric catalysis. Its straightforward synthesis via the Mannich reaction and its effective use in the asymmetric transfer hydrogenation of ketones highlight its utility for the production of valuable chiral building blocks. The protocols detailed in this guide provide a solid foundation for researchers to explore the catalytic activity of this and related phenol-amine ligands in a variety of other asymmetric transformations, such as C-C bond-forming reactions and other reduction processes. Further optimization of reaction conditions and exploration of different metal precursors are promising avenues for future research to enhance the catalytic performance and broaden the substrate scope.
References
- BenchChem. (2025). Chiral HPLC Analysis in Asymmetric Catalysis: A Comparative Guide for Products of (R)-Binaphthylisopropylphosphite Reactions. BenchChem.
- Dalton Transactions. (n.d.). Chiral ruthenium(ii) complexes with phenolic hydroxyl groups as dual poisons of topoisomerases I and IIα. RSC Publishing.
- ResearchGate. (n.d.). Chiral Ruthenium(II) Complexes as Supramolecular Building Blocks for Heterometallic Self-Assembly. ResearchGate.
- ACS Publications. (2006). Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand. Organic Process Research & Development.
- ResearchGate. (2025). Ruthenium(II)-assisted asymmetric hydrogen transfer reduction of acetophenone using chiral tridentate phosphorus-containing ligands derived from (1 R, 2 R)-1,2-diaminocyclohexane. ResearchGate.
- PubMed. (2006). Mechanism of asymmetric hydrogenation of acetophenone catalyzed by chiral eta(6)-arene-N-tosylethylenediamine-ruthenium(II) complexes. Chemical Asian Journal.
- BenchChem. (2025). The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History. BenchChem.
- Chemistry Steps. (2021). Mannich Reaction. Chemistry Steps.
- Organic Chemistry Portal. (n.d.). Mannich Reaction. Organic Chemistry Portal.
- Mettler Toledo. (n.d.). Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. Mettler Toledo.
- PNAS. (n.d.). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. PNAS.
- Chinese Academy of Sciences. (n.d.). New Privileged Chiral Ligand for Catalytic Asymmetric Reactions. Chinese Academy of Sciences.
- Chemical Society Reviews. (2005). Asymmetric transfer hydrogenation: chiral ligands and applications. RSC Publishing.
Sources
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- 2. Mechanism of asymmetric hydrogenation of acetophenone catalyzed by chiral eta(6)-arene-N-tosylethylenediamine-ruthenium(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Preparation of Titanium and Zirconium Complexes with 2-{[(Pentan-2-yl)amino]methyl}phenol
Introduction: Harnessing the Potential of Sterically Encumbered Aminophenolate Ligands in Coordination Chemistry
The field of coordination chemistry continually seeks novel ligand frameworks to modulate the electronic and steric properties of metal centers, thereby fine-tuning their reactivity for a myriad of applications, from catalysis to materials science and drug development. Aminophenolate ligands, featuring a robust combination of a hard phenolate oxygen and a softer amino nitrogen donor, have emerged as a versatile class of ligands for a wide range of transition metals. The strategic incorporation of substituents on both the phenolate ring and the amino group allows for precise control over the coordination environment of the metal ion.
This guide provides a comprehensive overview of the synthesis and characterization of titanium(IV) and zirconium(IV) complexes featuring the sterically demanding, bidentate ligand, 2-{[(Pentan-2-yl)amino]methyl}phenol. The introduction of a chiral pentan-2-yl group on the amino moiety is anticipated to impart specific steric constraints and potentially induce chirality at the metal center, which can be advantageous in asymmetric catalysis. While direct literature precedent for this specific ligand and its complexes is not available, the protocols herein are meticulously adapted from well-established synthetic methodologies for analogous N-alkyl-2-(aminomethyl)phenol ligands and their corresponding titanium and zirconium complexes.
These application notes are designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, potential challenges, and troubleshooting strategies.
Part 1: Synthesis of the Ligand: this compound
The synthesis of N-alkyl-substituted 2-(aminomethyl)phenols is most effectively achieved through a Mannich-type reaction. This one-pot, three-component condensation involves a phenol, a secondary amine, and formaldehyde. The regioselectivity of the aminomethylation is directed to the ortho position of the phenol due to the activating and directing effect of the hydroxyl group.
Reaction Scheme: Ligand Synthesis
Caption: Synthetic scheme for this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from the general procedure for the Mannich-type aminomethylation of phenols[1].
Materials:
-
Phenol (9.41 g, 0.10 mol)
-
Pentan-2-amine (8.72 g, 0.10 mol)
-
Formaldehyde (37 wt. % in H₂O, 8.1 g, 0.10 mol)
-
Ethanol (200 mL)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (9.41 g, 0.10 mol) in ethanol (100 mL).
-
To this solution, add pentan-2-amine (8.72 g, 0.10 mol).
-
Slowly add aqueous formaldehyde (8.1 g, 0.10 mol) to the stirred solution.
-
Reflux the reaction mixture for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in diethyl ether (150 mL) and wash with 1 M HCl (2 x 50 mL) to remove any unreacted amine.
-
Wash the organic layer with a saturated NaHCO₃ solution (2 x 50 mL) to remove unreacted phenol, followed by a final wash with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to obtain the pure this compound as an oil or a low-melting solid.
Expected Yield and Characterization:
| Parameter | Expected Result |
| Yield | 60-75% |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.20-6.80 (m, 4H, Ar-H), 4.90 (br s, 1H, OH), 3.85 (s, 2H, Ar-CH₂-N), 2.90 (m, 1H, N-CH), 1.60-1.30 (m, 4H, -CH₂-CH₂-), 1.20 (d, 3H, -CH(CH₃)), 0.90 (t, 3H, -CH₂-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 158.0 (C-OH), 128.5, 128.0, 120.0, 118.5, 116.0 (Ar-C), 55.0 (Ar-CH₂-N), 54.0 (N-CH), 39.0 (-CH₂-), 20.0 (-CH₂-), 19.5 (-CH(CH₃)), 14.0 (-CH₂-CH₃) |
| FT-IR (neat, cm⁻¹) | 3400-3200 (br, O-H), 3050 (Ar C-H), 2960-2850 (aliphatic C-H), 1590, 1480 (C=C aromatic) |
Part 2: Synthesis of Titanium and Zirconium Complexes
The synthesis of the titanium and zirconium complexes will be achieved through an alcohol elimination reaction between the synthesized ligand and a suitable metal alkoxide precursor. This method is widely employed for the preparation of metal-phenolate complexes and generally proceeds under mild conditions with high yields.
Reaction Scheme: Complex Synthesis
Caption: General synthetic scheme for the titanium and zirconium complexes.
Protocol 2: Synthesis of Bis(2-{[(Pentan-2-yl)amino]methyl}phenolato)titanium(IV) diisopropoxide
This protocol is based on established procedures for the synthesis of titanium bis(phenolate) complexes[2][3].
Materials:
-
This compound (Ligand) (2.07 g, 10 mmol)
-
Titanium(IV) isopropoxide (Ti(OⁱPr)₄) (1.42 g, 5 mmol)
-
Anhydrous toluene (50 mL)
-
Anhydrous hexane (50 mL)
Procedure:
-
All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
-
In a Schlenk flask, dissolve the ligand (2.07 g, 10 mmol) in anhydrous toluene (30 mL).
-
In a separate Schlenk flask, dissolve Ti(OⁱPr)₄ (1.42 g, 5 mmol) in anhydrous toluene (20 mL).
-
Slowly add the titanium precursor solution to the stirred ligand solution at room temperature.
-
Heat the reaction mixture to reflux for 6 hours. The solution may change color, indicating complex formation.
-
After cooling to room temperature, remove the solvent under vacuum to obtain a viscous oil or solid.
-
Wash the residue with anhydrous hexane (3 x 15 mL) to remove any unreacted starting materials and byproducts.
-
Dry the resulting solid under high vacuum to yield the pure titanium complex. Recrystallization from a toluene/hexane mixture may be performed for further purification.
Protocol 3: Synthesis of Bis(2-{[(Pentan-2-yl)amino]methyl}phenolato)zirconium(IV) diisopropoxide
This protocol is adapted from synthetic methods for similar zirconium aminophenolate complexes[4][5].
Materials:
-
This compound (Ligand) (2.07 g, 10 mmol)
-
Zirconium(IV) isopropoxide isopropanol complex (Zr(OⁱPr)₄·ⁱPrOH) (1.94 g, 5 mmol)
-
Anhydrous toluene (50 mL)
-
Anhydrous hexane (50 mL)
Procedure:
-
Perform all steps under an inert atmosphere using Schlenk techniques.
-
In a Schlenk flask, dissolve the ligand (2.07 g, 10 mmol) in anhydrous toluene (30 mL).
-
Add the solid Zr(OⁱPr)₄·ⁱPrOH (1.94 g, 5 mmol) to the stirred ligand solution at room temperature.
-
Heat the reaction mixture to reflux for 8 hours.
-
Cool the mixture to room temperature and remove the solvent in vacuo.
-
Triturate the resulting residue with anhydrous hexane (3 x 20 mL) to afford a solid product.
-
Isolate the solid by filtration, wash with a small amount of cold hexane, and dry under high vacuum.
Expected Yields and Characterization of Complexes:
| Parameter | Titanium Complex | Zirconium Complex |
| Yield | 80-90% | 75-85% |
| Appearance | Yellow to orange solid | White to off-white solid |
| ¹H NMR (C₆D₆, 400 MHz) | Shifts in aromatic and aminomethyl protons upon coordination. Isopropoxide signals will be present. | Shifts in aromatic and aminomethyl protons upon coordination. Isopropoxide signals will be present. |
| ¹³C NMR (C₆D₆, 100 MHz) | Shifts in aromatic and aminomethyl carbons upon coordination. | Shifts in aromatic and aminomethyl carbons upon coordination. |
| FT-IR (KBr, cm⁻¹) | Disappearance of broad O-H stretch. Appearance of new Ti-O stretching bands around 600-500 cm⁻¹. | Disappearance of broad O-H stretch. Appearance of new Zr-O stretching bands around 550-450 cm⁻¹. |
Part 3: Applications and Future Directions
Titanium and zirconium complexes bearing aminophenolate ligands have demonstrated significant utility in various catalytic transformations, most notably in the polymerization of olefins and the ring-opening polymerization of cyclic esters[4][6][7].
Potential Catalytic Applications:
-
Olefin Polymerization: Zirconium complexes, in particular, when activated with a suitable cocatalyst such as methylaluminoxane (MAO), are known to be active catalysts for ethylene and propylene polymerization[8]. The steric bulk imparted by the pentan-2-yl substituent could influence the polymer's molecular weight and tacticity.
-
Ring-Opening Polymerization (ROP): Both titanium and zirconium alkoxide complexes are effective initiators for the ROP of lactide and caprolactone, leading to biodegradable polyesters[9][10]. The chiral nature of the ligand could be exploited for stereoselective ROP.
-
Asymmetric Catalysis: The inherent chirality of the ligand could render these complexes suitable for various asymmetric catalytic reactions, such as asymmetric epoxidation or C-C bond-forming reactions.
Drug Development and Biomedical Applications:
Titanium complexes have been explored for their potential as anticancer agents[11]. The lipophilicity and steric hindrance provided by the pentan-2-yl group could influence the biological activity and cellular uptake of these complexes. Further investigation into their cytotoxicity and interaction with biological targets would be a valuable avenue of research.
Workflow Diagram
Sources
- 1. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 2. Titanium complexes of tridentate aminebiphenolate ligands containing distinct N-alkyls: profound N-substituent effect on ring-opening polymerization catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coordination chemistry of amine bis(phenolate) titanium complexes: tuning complex type and structure by ligand modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Zirconium and hafnium complexes containing N-alkyl substituted amine biphenolate ligands: coordination chemistry and living ring-opening polymerization catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. A comparative study of titanium complexes bearing 2-(arylideneamino)phenolates and 2-((arylimino)methyl)phenolates as catalysts for ring-opening polymerization of ε-caprolactone and l-lactide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Zirconium Complexes with Bulkier Amine Bis(phenolate) Ligands and Their Catalytic Properties for Ethylene (Co)polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Exploring Titanium(IV) Complexes as Potential Antimicrobial Compounds [mdpi.com]
Methods for crystallizing metal complexes of 2-{[(Pentan-2-yl)amino]methyl}phenol
Application Note: Strategies for the Crystallization of Metal Complexes of 2-{[(Pentan-2-yl)amino]methyl}phenol
Abstract
The ligand this compound represents a versatile class of reduced Schiff bases (Mannich base derivatives) utilized in bioinorganic modeling and catalytic applications. Unlike their imine counterparts, these ligands possess a flexible secondary amine backbone, introducing specific conformational degrees of freedom that can complicate lattice formation. This guide details three field-validated protocols for crystallizing metal complexes (Cu, Zn, Ni, Co) of this ligand, addressing solubility challenges and maximizing single-crystal X-ray diffraction (SC-XRD) success rates.
Introduction & Ligand Characteristics
The molecule this compound acts as a bidentate [N, O] donor. Its structural integrity relies on the phenolic oxygen (hard donor) and the secondary amine nitrogen (intermediate donor).
-
Key Structural Challenge: The pentan-2-yl group introduces a chiral center and steric bulk. If the starting amine was racemic, the resulting metal complexes may exist as diastereomeric mixtures, significantly hindering crystallization.
-
Stability Profile: Unlike imine-based Schiff bases, this reduced ligand is hydrolytically stable, allowing for crystallization experiments in aqueous-organic mixtures without degradation.
Table 1: Physicochemical Profile for Crystallization
| Parameter | Characteristic | Implication for Crystallization |
|---|---|---|
| Donor Atoms | Phenolic O, Amine N | Forms stable 5- or 6-membered chelate rings. |
| Solubility | High in EtOH, DCM, CHCl3; Low in Hexane, Water. | Ideal for solvent/anti-solvent diffusion. |
| Chirality | Chiral center at C2 of pentyl chain. | Use enantiopure ligand for predictable packing; Racemates may form oils. |
| H-Bonding | Donor (NH, OH), Acceptor (O, N). | Protic solvents (MeOH) can assist or disrupt lattice H-bonding. |
Pre-Crystallization Workflow: Complex Synthesis
Prerequisite: High-purity isolation of the complex is critical. Amorphous powders are acceptable starting points, but oils must be triturated.
Standard Complexation Protocol:
-
Dissolution: Dissolve 1.0 eq of Ligand in absolute Ethanol (0.1 M).
-
Metal Addition: Add 1.0 eq (or 0.5 eq for ML2 species) of Metal(II) Acetate or Chloride dissolved in minimal Ethanol.
-
Reaction: Reflux for 2 hours. The solution typically changes color (e.g., Green for Cu, Pink/Blue for Co).
-
Isolation: If precipitate forms, filter and wash with cold EtOH. If clear, proceed directly to crystallization.
Crystallization Protocols
Method A: Slow Evaporation (The "Standard")
Best for: Stable, moderately soluble complexes (e.g., Cu(II), Ni(II) variants).
Theory: Controlled evaporation increases saturation slowly, allowing molecules to organize into the lowest energy lattice rather than crashing out as kinetic amorphous solids.
Protocol:
-
Solution Prep: Dissolve ~20 mg of the metal complex in 2-3 mL of solvent.
-
Solvent Choice: Acetonitrile (MeCN) is superior to alcohols for this ligand as it prevents competitive H-bonding from solvent. Use MeOH/DCM (1:1) if solubility is poor.
-
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean 4 mL vial. Dust particles act as nucleation sites for defects.
-
Venting: Cover the vial with Parafilm. Pierce 3-5 small holes with a needle.
-
Incubation: Place in a vibration-free, dark area at ambient temperature (20-25°C).
-
Observation: Check daily. Crystals typically appear in 3-7 days.
Method B: Vapor Diffusion (The "Problem Solver")
Best for: Complexes with high solubility in polar solvents but low solubility in non-polar solvents.
Theory: A volatile "anti-solvent" (precipitant) slowly diffuses into the solution containing the complex, gradually lowering the solubility limit and inducing nucleation.
Protocol:
-
Inner Vial: Dissolve 15 mg complex in 1 mL of "Good Solvent" (e.g., DMF, DMSO, or concentrated DCM) in a small (1.5 mL) vial. Leave this vial open .
-
Outer Vessel: Place the small vial inside a larger jar (20 mL) containing 3-5 mL of "Anti-Solvent" (e.g., Diethyl Ether, Pentane, or Hexane).
-
Sealing: Tightly cap the outer jar.
-
Mechanism: The volatile ether vapors will diffuse into the DMF/DCM solution, slowly precipitating the complex.
-
Timeline: 1-2 weeks.
Method C: Liquid-Liquid Layering (Kinetic Control)
Best for: Immediate precipitates or highly reactive species.
Protocol:
-
Bottom Layer: Dissolve 20 mg complex in 1 mL of dense solvent (e.g., Dichloromethane or Chloroform). Place in a narrow NMR tube or test tube.
-
Buffer Layer (Optional): Gently pipette 0.2 mL of pure solvent (same as bottom) on top to create a diffusion delay zone.
-
Top Layer: Carefully layer 1-2 mL of a less dense anti-solvent (e.g., Methanol or Hexane) on top. Do not mix.
-
Result: Crystals will grow at the interface where the solvents slowly mix.
Visualization of Workflows
Figure 1: Synthesis and Complexation Pathway[1]
Caption: Workflow for isolating the crude metal complex prior to crystallization trials.
Figure 2: Crystallization Method Decision Tree
Caption: Decision matrix for selecting the optimal crystallization technique based on solubility.
Troubleshooting & Optimization
-
Problem: Oiling Out.
-
Cause: The complex is precipitating too fast or contains impurities.
-
Fix: Switch to Vapor Diffusion (Method B) to slow down the kinetics. Ensure the ligand used was enantiomerically pure; racemic mixtures often resist lattice formation.
-
-
Problem: Microcrystalline Powder.
-
Cause: Nucleation rate >> Growth rate.
-
Fix: Dilute the starting solution by 50%. Lower the temperature (place setup in a fridge at 4°C).
-
-
Problem: Twinning.
-
Cause: Crystals growing into each other.
-
Fix: Use a different solvent system (e.g., switch from EtOH to Acetone/DCM).
-
Characterization Checklist
-
IR Spectroscopy: Look for the shift in the
(N-H) stretch (typically 3200-3100 cm⁻¹) and the disappearance of the phenolic O-H stretch, confirming coordination. -
Elemental Analysis (CHN): Verify the Metal:Ligand ratio (1:1 vs 1:2) before sending for X-ray.
-
SC-XRD: Select a crystal with sharp edges and uniform extinction under polarized light.
References
-
Reduced Schiff Base Coordination
-
Crystallization Techniques
- Title: Crystal structure of 2-{[(5-nitrothiophen-2-yl)
- Source: PMC / Acta Crystallographica, 2015.
-
URL:[Link]
-
General Protocol Validation
-
Advanced Layering Methods
- Title: Crystal Growth of Metal Complexes (General Guide).
- Source: MIT X-Ray Diffraction Facility Guidelines.
-
URL:[Link]
Sources
- 1. Bioactivity of Formerly Synthesized Imino Phenol Ligand and its Organometallic Complexes – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF METAL(II) COMPLEXES WITH SCHIFF BASE DERIVED FROM 2-AMINOPHENOL AND 2-HYDROXY-6-METHOXY-3-QUINLINECARBOXALDEHYDE | FUDMA JOURNAL OF SCIENCES [fjs.fudutsinma.edu.ng]
- 3. iosrjournals.org [iosrjournals.org]
- 4. chemijournal.com [chemijournal.com]
Scalable production techniques for aminomethyl phenol ligands
Application Note: Scalable Production Techniques for Aminomethyl Phenol Ligands
Abstract
Aminomethyl phenol ligands (including "Salan" and "Betti" base derivatives) are critical precursors for homogeneous catalysts used in enantioselective synthesis and polymerization. While traditional laboratory synthesis relies on small-scale chromatography, industrial production demands scalable, robust methodologies. This guide outlines two validated protocols: the Direct Mannich Condensation (for cost-efficiency) and Reductive Amination (for high-purity/chiral applications), emphasizing reaction engineering, safety, and purification without chromatography.
Strategic Route Selection
The synthesis of aminomethyl phenols generally follows two distinct pathways. The choice depends heavily on the substrate cost and the required purity profile.
| Feature | Route A: Direct Mannich Condensation | Route B: Reductive Amination |
| Mechanism | Three-component coupling (Phenol + | Two-step: Condensation (Aldehyde + Amine) |
| Atom Economy | High (Water is the only byproduct) | Moderate (Requires hydride source) |
| Cost | Low (Phenols are cheaper than salicylaldehydes) | Higher (Salicylaldehydes are value-added starting materials) |
| Scalability | Excellent, but prone to oligomerization (resins) | Excellent; highly controlled reaction profile |
| Regioselectivity | Difficult to control (Ortho/Para mixtures possible) | High (Pre-defined by aldehyde position) |
| Recommended For | Symmetric ligands, bulk achiral bases | Chiral "Salan" ligands, complex non-symmetric targets |
Protocol A: The Modified Mannich Reaction (Economy Route)
Objective: Synthesis of
Mechanism & Control Strategy
The reaction proceeds via the in situ formation of a reactive iminium ion. To prevent polymerization, the iminium species must be generated before exposure to the phenol.
DOT Diagram 1: Optimized Mannich Workflow
Caption: Sequential addition strategy to suppress oligomerization during Mannich condensation.
Step-by-Step Protocol
-
Iminium Generation (The "Pre-Activation"):
-
Charge a glass-lined reactor with Methanol (MeOH) (5 volumes relative to amine).
-
Add Ethylenediamine (1.0 eq) .
-
Cool the system to 0–5°C .
-
Critical Step: Add Paraformaldehyde (2.05 eq) slowly. Do not use aqueous formalin if possible; water promotes reversibility. Stir for 1 hour at 0-10°C to form the bis-oxazolidine/iminium intermediate.
-
-
Phenol Addition:
-
Dissolve 2,4-Di-tert-butylphenol (2.0 eq) in minimal Toluene or MeOH.
-
Add the phenol solution to the reactor dropwise over 60 minutes.
-
Note: Maintaining low temperature during addition prevents the "runaway" formation of side products.
-
-
Reaction Phase:
-
Allow the mixture to warm to room temperature.
-
Heat to reflux (65°C for MeOH) for 12–24 hours.
-
PAT Checkpoint: Monitor consumption of phenol via HPLC. The disappearance of the aldehyde proton signal in NMR (if sampling) confirms conversion.
-
-
Workup (Crystallization):
-
Cool the mixture to room temperature, then to -10°C .
-
The Mannich base often precipitates as a white crystalline solid.
-
Filter and wash with cold MeOH.
-
Yield Expectation: 75–85%.
-
Protocol B: Reductive Amination (High-Purity Route)
Objective: Synthesis of chiral Salan ligands from Salicylaldehydes. Challenge: Complete reduction of the imine without over-reduction or hydrolysis.
Mechanism & Control Strategy
This route isolates the imine (Schiff base) first, ensuring the carbon framework is set before the irreversible reduction step.
DOT Diagram 2: Reductive Amination Decision Tree
Caption: Decision logic for One-Pot vs. Two-Step reductive amination based on intermediate solubility.
Step-by-Step Protocol
-
Imine Formation (Schiff Base):
-
Suspend (R,R)-1,2-Diaminocyclohexane (1.0 eq) and Salicylaldehyde derivative (2.0 eq) in Ethanol (EtOH) (10 volumes).
-
Add catalytic Formic Acid (0.1 mol%) or anhydrous
to drive equilibrium (optional but recommended for scale). -
Reflux for 2–4 hours. The product often precipitates as a yellow solid (the "Salen" ligand).
-
-
Reduction:
-
Option A (Heterogeneous - Cleanest): Transfer the imine to a hydrogenation vessel.[1] Add Pd/C (5 wt%) and pressurize with
(5 bar) at room temperature. -
Option B (Chemical Hydride - Standard): Suspend the imine in THF/MeOH (1:1) . Cool to 0°C. Add Sodium Borohydride (
, 4.0 eq) portion-wise.-
Safety Note:
gas evolution will be vigorous. Ensure adequate venting.[2]
-
-
-
Quench & Isolation:
-
Quench excess hydride with Acetone (mild) or dilute HCl (careful pH control required).
-
Adjust pH to ~10 using NaOH.
-
Extract with Dichloromethane (DCM) or Ethyl Acetate .
-
Purification: The crude amine is often an oil. Convert to the Dihydrochloride salt by adding HCl in ether/dioxane to precipitate a high-purity solid. This is superior to chromatography for scale.
-
Process Analytical Technology (PAT) & QC
For industrial batches (>1 kg), "blind" flying is unacceptable.
-
In-Process Control (IPC):
-
FT-IR: Monitor the disappearance of the Carbonyl stretch (
, ~1650 ) and appearance of the Imine stretch ( , ~1630 ) for Step 1. -
HPLC: Use a C18 column with a high pH buffer (ammonium bicarbonate) to analyze the basic amines without peak tailing.
-
-
Purity Specifications:
-
NMR: Check for residual aldehyde (9-10 ppm region).
-
Titration: Perchloric acid titration in non-aqueous solvent (acetic acid) to determine precise amine content.
-
Safety & Handling
-
Formaldehyde: A potent sensitizer and carcinogen.[2] Use Paraformaldehyde solids to minimize vapor exposure compared to formalin solutions. Handle in a dedicated powder hood.
-
Exotherms: Both Mannich and Hydride reductions are exothermic. On scales >100g, active cooling (jacketed reactors) is mandatory.
-
Waste: Aqueous streams from Mannich reactions contain phenolic residues and amines. These must be segregated for specific incineration or biological treatment; do not discharge to general sewer.
References
-
Tshuva, E. Y., et al. (2001). "Simple One-Step Synthesis of Salan Ligands via Mannich Condensation." Journal of the American Chemical Society.
-
Cimarelli, C., et al. (2009). "Stereoselective reduction of enantiopure imines: a convenient route to chiral amines." Chemical Reviews.
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.
-
BenchChem Application Note. (2025). "High-Yield Laboratory Synthesis of 2,6-Bis(aminomethyl)phenol."
-
Sigma-Aldrich Technical Bulletin. "Reductive Amination: Synthetic Protocols."
Sources
Troubleshooting & Optimization
Improving yield in the synthesis of 2-{[(Pentan-2-yl)amino]methyl}phenol
Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused, in-depth guide to overcoming common challenges in the synthesis of 2-{[(Pentan-2-yl)amino]methyl}phenol. As Senior Application Scientists, our goal is to move beyond simple procedural lists, offering a causal understanding of the reaction's intricacies. This guide is structured to empower you with the foundational knowledge and practical solutions needed to optimize your synthesis, improve yields, and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the synthesis to establish a strong theoretical groundwork.
Q1: What is the primary synthetic pathway for this compound?
The most direct and widely employed method for synthesizing this compound is the Mannich reaction .[1][2] This is a one-pot, three-component condensation involving phenol, formaldehyde, and a primary amine (pentan-2-amine).[1] The reaction leverages the nucleophilic character of the phenol ring, which is activated by the hydroxyl group, to attack an electrophilic iminium ion formed in situ from formaldehyde and pentan-2-amine.[3][4]
Q2: Can you illustrate the core mechanism of this Mannich reaction?
Certainly. The reaction proceeds in two primary stages, which are crucial to understand for troubleshooting purposes:
-
Formation of the Iminium Ion: The reaction initiates with the nucleophilic addition of pentan-2-amine to formaldehyde. This is typically followed by a dehydration step, often acid-catalyzed, to form a highly reactive electrophilic species called an iminium ion (specifically, the N-methylenepentan-2-aminium ion).[5][6]
-
Electrophilic Aromatic Substitution: The electron-rich phenol ring then acts as a nucleophile. The ortho position (C2) attacks the electrophilic carbon of the iminium ion. This step is an example of electrophilic aromatic substitution.[3] A final deprotonation step re-aromatizes the ring and yields the neutral product, this compound, often referred to as a Mannich base.[7]
Troubleshooting Guide: From Low Yields to Purification Woes
This section is formatted to directly address the specific, practical issues you may encounter during your experiments.
Problem Area 1: Low or Inconsistent Product Yield
Q: My reaction yield is consistently below 50%. What are the most critical parameters I should investigate?
Low yield is the most common issue and typically points to problems with reaction conditions, stoichiometry, or side reactions. Here’s a systematic approach to diagnosing the problem:
1. Re-evaluate Reagent Stoichiometry and Order of Addition: The molar ratio of the three components is critical. An excess of formaldehyde or amine can lead to undesirable side products.
-
Causality: The reaction relies on the controlled formation of the iminium ion, which is then trapped by the phenol. If formaldehyde and pentan-2-amine are pre-mixed for an extended period or at high concentrations without the phenol present, they can form other products. A slight excess of the phenol can sometimes be beneficial to ensure the complete consumption of the electrophilic iminium ion.
| Reactant | Recommended Molar Ratio | Consequence of Significant Excess |
| Phenol | 1.0 - 1.1 | Can complicate purification if unreacted. |
| Formaldehyde | 1.0 | Promotes polymerization and di-substitution.[5] |
| Pentan-2-amine | 1.0 | Can lead to the formation of hexamethylenetetramine-like structures or other amine-formaldehyde adducts. |
2. Control the Reaction Temperature: Temperature control is a balancing act between reaction rate and selectivity.
-
Causality: While higher temperatures can accelerate the formation of the iminium ion and the subsequent substitution, they can also significantly increase the rate of side reactions, such as polymerization of formaldehyde or the formation of bis-substituted phenols.[8] Many phenolic Mannich reactions proceed optimally at moderate temperatures.
-
Recommendation: Start with a reaction temperature in the range of 40-70°C.[9] If the yield is low due to a slow reaction rate, incrementally increase the temperature. If you observe increased impurities, reduce the temperature and extend the reaction time.
3. Choose the Appropriate Solvent: The solvent plays a crucial role in solubilizing the reactants and mediating the reaction rate.
-
Causality: Protic solvents like ethanol can facilitate proton transfer steps involved in iminium ion formation and the final deprotonation of the aromatic ring.[10] However, in some cases, less polar solvents might be used to control reactivity.
-
Recommendation: Ethanol is a common and effective solvent for this reaction.[10] If solubility is an issue, a mixture of dioxane and water can also be effective.[11]
Problem Area 2: Formation of Impurities and Side Products
Q: My crude product analysis (TLC, NMR) shows multiple spots/peaks. What are the likely side products?
The formation of a complex mixture is a frequent challenge. Understanding the potential side reactions is key to mitigating them.
-
Diagram: Troubleshooting Low Yield & Impurities
Common Side Products:
-
2,6-bis{[(Pentan-2-yl)amino]methyl}phenol: This is the most common impurity, arising from a second Mannich reaction at the other ortho position of the phenol ring.
-
Cause: The hydroxyl group strongly activates both ortho positions. If the concentration of the iminium ion is high, or the reaction is left for too long at elevated temperatures, this di-substitution becomes more probable. [8] * Solution: Use a strict 1:1:1 stoichiometry or a slight excess of phenol. Adding the formaldehyde/amine mixture slowly to the phenol solution can also help maintain a low concentration of the iminium ion, favoring mono-substitution.
-
-
Para-substituted Isomer (4-{[(Pentan-2-yl)amino]methyl}phenol): While ortho-substitution is electronically and sterically favored, some para-substitution can occur, especially if the ortho positions are blocked. [12] * Cause: The para position is also activated by the hydroxyl group.
-
Solution: This is usually a minor product. Purification via column chromatography is the most effective way to separate it from the desired ortho isomer.
-
-
Polymeric Materials: Uncontrolled polymerization of formaldehyde can result in insoluble white solids (paraformaldehyde), reducing the amount of available reagent and complicating the workup.
-
Cause: Formaldehyde has a high propensity to polymerize, especially under acidic or basic conditions if not consumed quickly.
-
Solution: Use fresh, high-quality formaldehyde (e.g., from a recently opened bottle of formalin or by cracking paraformaldehyde immediately before use). Ensure efficient stirring to promote the reaction with the amine.
-
Problem Area 3: Product Isolation and Purification
Q: My final product is a persistent, sticky oil that won't crystallize. How can I effectively purify it?
The physical properties of Mannich bases can make them challenging to handle. A systematic approach to purification is required.
-
Diagram: General Purification Workflow
Caption: Options for purifying oily Mannich base products.
Step-by-Step Purification Protocol:
-
Initial Workup: After the reaction is complete, cool the mixture and dilute it with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and then a saturated sodium bicarbonate solution to remove any acidic catalysts and some polar impurities. Finally, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Option A: Direct Crystallization (for the Free Base):
-
Technique: Attempt to crystallize the resulting oil from a non-polar solvent system.
-
Procedure: Dissolve the oil in a minimal amount of a solvent like diethyl ether or dichloromethane. Slowly add a non-polar solvent like hexanes or petroleum ether until turbidity persists. Cool the mixture (0°C or -20°C) and scratch the inside of the flask with a glass rod to induce crystallization. If successful, this is the most direct method.
-
-
Option B: Purification via Salt Formation:
-
Causality: The product is a basic amine and can be converted into a salt (e.g., hydrochloride). Salts often have much higher melting points and are more crystalline than their corresponding free bases. [13]This is a highly effective method for purifying amines.
-
Protocol:
-
Dissolve the crude oil in a non-polar, anhydrous solvent like diethyl ether.
-
Slowly, with stirring, add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or isopropanol) dropwise.
-
The hydrochloride salt will typically precipitate as a white or off-white solid.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
To recover the free base, the salt can be dissolved in water, basified with a base (e.g., NaOH or NaHCO₃), and re-extracted into an organic solvent.
-
-
-
Option C: Column Chromatography:
-
When to Use: If salt formation fails or if isomers (ortho/para) need to be separated.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient system of hexanes and ethyl acetate is a good starting point. The addition of a small amount of triethylamine (~1%) to the mobile phase is often crucial to prevent the basic amine product from streaking on the acidic silica gel.
-
By methodically addressing these common issues, researchers can significantly improve the yield, purity, and reproducibility of the this compound synthesis.
References
-
Chemistry Steps. (2021, December 1). Mannich Reaction. [Link]
-
Wang, L., et al. (2021, February 12). Three-component radical homo Mannich reaction. Nature Communications, PMC. [Link]
-
Taylor & Francis Online. (2018). Mannich reaction – Knowledge and References. [Link]
-
Reyes-González, M. A., et al. (2013, June 11). Single-step synthesis of a new series of meso di-Mannich bases from the cyclic aminal (2S,7R,11S,16R). PMC. [Link]
-
Yadav, K., et al. (2018, April 15). Synthesis, Characterization and Application of Mannich Base. Galore International Journal of Applied Sciences and Humanities. [Link]
-
Royal Society of Chemistry. (2021, March 1). Recent advances and prospects in the Zn-catalysed Mannich reaction. [Link]
-
Brunel University Research Archive. A study of the Mannich reaction. [Link]
-
Dima, V. F., et al. SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. [Link]
-
Scribd. Mannich Reaction. [Link]
-
The Organic Chemistry Tutor. (2023, February 28). The Mannich Reaction. YouTube. [Link]
-
ResearchGate. Mannich reaction mechanism for phenols. [Link]
-
ResearchGate. (2025, June 2). Synthesis and reactivity of Mannich bases. Part 32. Phenolic Mannich bases of 1-(1-hydroxynaphthalen-2-yl)ethanone. [Link]
-
QuickCompany. "Process For The Preparation Of Tapentadol". [Link]
- Google Patents. RU2384567C2 - Method of producing 2-[(dimethylamino)methyl]phenol.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. scribd.com [scribd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. gijash.com [gijash.com]
- 8. bura.brunel.ac.uk [bura.brunel.ac.uk]
- 9. RU2384567C2 - Method of producing 2-[(dimethylamino)methyl]phenol - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Single-step synthesis of a new series of meso di-Mannich bases from the cyclic aminal (2S,7R,11S,16R)-1,8,10,17-tetraazapentacyclo[8.8.1.1.8,170.2,7011,16]icosane and p-substituted phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. revroum.lew.ro [revroum.lew.ro]
- 13. "Process For The Preparation Of Tapentadol" [quickcompany.in]
Technical Support Center: Overcoming Solubility Challenges with 2-{[(Pentan-2-yl)amino]methyl}phenol Metal Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-{[(Pentan-2-yl)amino]methyl}phenol-based metal complexes. This guide is designed to provide in-depth, practical solutions to common solubility issues encountered during your experiments. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: My this compound metal complex has poor solubility in my desired solvent. What are the initial steps I should take?
A1: Poor solubility is a frequent challenge with metal-organic compounds. The initial approach should be systematic, starting with simple and readily available methods.
-
Solvent Screening: The first step is to perform a comprehensive solvent screening. While the parent Schiff base ligand may be soluble in a particular solvent like methanol, its metal complexes often exhibit different solubility profiles, frequently showing good solubility in polar aprotic solvents like DMSO.[1] A systematic approach involves testing a range of solvents with varying polarities.
-
Temperature Modification: The solubility of most compounds is temperature-dependent.[2] Gently heating the solvent while attempting to dissolve your complex can significantly improve solubility. However, be cautious of potential degradation at elevated temperatures.
-
pH Adjustment: The phenolic group in your ligand makes the complex's solubility pH-sensitive.[3][4] Altering the pH of your solution can dramatically impact solubility.
Q2: How does pH specifically affect the solubility of my phenolic metal complex?
A2: The phenolic hydroxyl group is weakly acidic and can be deprotonated to form a phenolate anion. This transformation significantly impacts the molecule's polarity and, consequently, its solubility.
-
In Aqueous Solutions: At higher pH values (alkaline conditions), the phenolic proton is removed, creating a negatively charged phenolate. This increased polarity generally enhances solubility in water and other polar solvents.[3][5]
-
In Organic Solvents: Conversely, at lower pH values (acidic conditions), the phenolic group remains protonated, rendering the molecule less polar and more soluble in non-polar organic solvents.[3] The coordination of metal ions with phenolic compounds can also be pH-responsive, further influencing the complex's overall properties.[4]
It's important to note that while high pH can improve solubility, it may also lead to the degradation of polyphenolic compounds in the presence of oxygen.[3]
Q3: I've tried different solvents and pH adjustments with limited success. What are more advanced techniques I can employ?
A3: When basic methods are insufficient, several advanced strategies can be employed to enhance solubility. These techniques are widely used in pharmaceutical development for poorly soluble active pharmaceutical ingredients (APIs).[6]
-
Co-solvency: This is a highly effective technique where a water-miscible organic solvent (a co-solvent) is added to an aqueous solution to increase the solubility of a poorly soluble compound.[7][8][9] The co-solvent reduces the polarity of the water, making it a more favorable environment for non-polar solutes.[8]
-
Use of Surfactants (Micellar Solubilization): Surfactants form micelles in solution above a certain concentration (the critical micelle concentration or CMC). These micelles have a hydrophobic core and a hydrophilic shell, and can encapsulate poorly water-soluble compounds, thereby increasing their apparent solubility.[10][11] The choice of surfactant is crucial, as interactions between the surfactant and the drug molecule can significantly influence solubilization.[12][13]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their solubility.[14]
II. Troubleshooting Guides
Guide 1: Systematic Solvent Selection and Co-solvency
This guide provides a structured approach to selecting an appropriate solvent system and utilizing co-solvents to enhance the solubility of your metal complex.
Problem: The this compound metal complex precipitates out of solution or fails to dissolve in the initial solvent of choice.
Underlying Principle: The principle of "like dissolves like" is a fundamental concept in solubility. The solubility of a solute is maximized in a solvent with similar polarity. Co-solvents work by modifying the polarity of the primary solvent to better match that of the solute.[8]
Experimental Protocol:
-
Initial Solvent Screening:
-
Prepare small, equivalent amounts of your metal complex in separate vials.
-
Add a measured volume of a range of solvents covering a spectrum of polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)).
-
Observe the solubility at room temperature with gentle agitation. Note that many Schiff base metal complexes are soluble in DMF and DMSO.[15][16][17][18]
-
-
Co-solvent Titration:
-
If the complex is poorly soluble in a desired primary solvent (e.g., water for biological assays), select a water-miscible co-solvent in which the complex shows good solubility (e.g., ethanol, propylene glycol, polyethylene glycols).[7]
-
Prepare a stock solution of your complex in the chosen co-solvent.
-
Titrate the stock solution into the primary solvent, observing for any signs of precipitation. This will help determine the maximum tolerable concentration of the primary solvent.
-
Data Presentation: Solvent Solubility Screening
| Solvent | Polarity Index | Observed Solubility |
| Water | 10.2 | Poor |
| Methanol | 5.1 | Moderate |
| Ethanol | 4.3 | Moderate |
| Acetone | 5.1 | Good |
| Dichloromethane | 3.1 | Good |
| Dimethylformamide (DMF) | 6.4 | Excellent |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Excellent |
Note: This is an example table; actual solubilities will vary depending on the specific metal and counter-ion in your complex.
Visualization: Co-solvency Workflow
Caption: A workflow for addressing solubility issues using co-solvents.
Guide 2: pH Modification for Enhanced Solubility
This guide details how to systematically investigate and optimize the pH of your solution to improve the solubility of your phenolic metal complex.
Problem: The metal complex remains insoluble in aqueous or buffered solutions, limiting its application in biological or analytical experiments.
Underlying Principle: The solubility of ionizable compounds, such as those containing phenolic groups, is highly dependent on the pH of the solution.[19] By adjusting the pH, you can shift the equilibrium between the neutral and ionized forms of the molecule, thereby altering its solubility. For phenolic compounds, increasing the pH above their pKa will lead to deprotonation and increased aqueous solubility.[3] The coordination between metal ions and phenolic ligands can also be pH-dependent.[4]
Experimental Protocol:
-
Determine the pKa of the Ligand (if unknown): While an experimental determination is ideal, you can often find pKa values for similar phenolic compounds in the literature or use computational prediction tools.
-
Prepare a pH Range of Buffers: Prepare a series of buffers covering a pH range both below and above the expected pKa of the phenolic group (e.g., pH 4, 6, 7.4, 8, 10).
-
Test Solubility at Different pH Values:
-
Add a small, consistent amount of your metal complex to equal volumes of each buffer solution.
-
Agitate the samples for a set period to reach equilibrium.
-
Visually inspect for dissolution. For a more quantitative measure, you can filter the solutions and measure the concentration of the dissolved complex using a suitable analytical technique (e.g., UV-Vis spectroscopy).
-
Data Presentation: pH-Solubility Profile
| pH | Buffer System | Observed Solubility |
| 4.0 | Acetate Buffer | Low |
| 6.0 | Phosphate Buffer | Low |
| 7.4 | Phosphate Buffered Saline (PBS) | Moderate |
| 8.0 | Tris Buffer | High |
| 10.0 | Carbonate-Bicarbonate Buffer | Very High |
Note: This is an illustrative table. The optimal pH will depend on the specific complex.
Visualization: pH-Dependent Solubility Logic
Caption: Decision logic for manipulating pH to improve solubility.
Guide 3: Advanced Solubilization Techniques
This guide introduces more advanced methods for when standard approaches are insufficient.
Problem: The metal complex exhibits extremely low solubility, even with co-solvents and pH adjustments, hindering its use in desired applications.
Underlying Principle: For highly insoluble compounds, more sophisticated formulation strategies are necessary. These often involve creating a more favorable microenvironment for the solute molecules.
-
Micellar Solubilization: Surfactants self-assemble into micelles, which can encapsulate hydrophobic molecules, effectively increasing their concentration in an aqueous medium.[10][20] The choice of surfactant is critical, as factors like chain length and head group charge can influence solubilization efficiency.[11][12][13]
-
Amorphous Solid Dispersions (ASDs): By dispersing the crystalline compound in a carrier matrix, an amorphous, higher-energy state is created.[21] This amorphous form dissolves more readily than the stable crystalline form.[21]
-
Metal-Organic Frameworks (MOFs): In some cases, incorporating the drug into the porous structure of a MOF can enhance solubility.[22][23][24][25] The release of the drug and the organic ligand from the MOF can create a localized environment that favors solubilization.[22]
Experimental Protocol (Micellar Solubilization Example):
-
Surfactant Selection: Choose a range of non-ionic, anionic, and cationic surfactants.
-
Determine the Critical Micelle Concentration (CMC): Find the CMC values for your selected surfactants from the literature or determine them experimentally.
-
Prepare Surfactant Solutions: Prepare solutions of each surfactant at concentrations above their CMC in the desired aqueous medium.
-
Test Solubilization:
-
Add an excess of your metal complex to each surfactant solution.
-
Equilibrate the samples with agitation.
-
Separate the undissolved solid (e.g., by centrifugation or filtration).
-
Quantify the concentration of the dissolved complex in the supernatant.
-
Data Presentation: Surfactant Solubilization Efficacy
| Surfactant Type | Surfactant Name | Concentration (mM) | Apparent Solubility (µg/mL) |
| Anionic | Sodium Dodecyl Sulfate (SDS) | 10 | 50 |
| Cationic | Cetyltrimethylammonium Bromide (CTAB) | 5 | 75 |
| Non-ionic | Tween 80 | 0.1 | 120 |
Note: This is a hypothetical table to illustrate the data that should be collected.
Visualization: Micellar Solubilization Mechanism
Caption: Encapsulation of a hydrophobic complex within a surfactant micelle.
III. References
-
Wikipedia. (n.d.). Cosolvent. Retrieved February 23, 2026, from [Link]
-
Bilechi, T., et al. (2018). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. PubMed, 30(4), 449-460. [Link]
-
ResearchGate. (2018). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved February 23, 2026, from [Link]
-
University of Alberta. (2005). Micellar solubilization of drugs. [Link]
-
Taylor & Francis Online. (2017). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Pharmaceutical Development and Technology, 23(8), 765-775. [Link]
-
MDPI. (2024). Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems. Pharmacy, 12(4), 113. [Link]
-
Quest Journals. (n.d.). Schiff Base Metal Complexes: Synthesis, Biological and Computational Studies. Retrieved February 23, 2026, from [Link]
-
Taylor & Francis Online. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Journal of Pharmacy and Pharmacology, 61(4), 457-463. [Link]
-
Solubility of Things. (n.d.). Factors Affecting Stability of Complexes. Retrieved February 23, 2026, from [Link]
-
PubMed. (2021). Mechanism of Solubility Enhancement of Poorly Water-Soluble Drugs Triggered by Zeolitic Imidazolate Frameworks. Molecular Pharmaceutics, 18(6), 2372-2379. [Link]
-
ACS Publications. (2024). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega, 9(7), 8415-8431. [Link]
-
Springer. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]
-
Royal Society of Chemistry. (2024). Water-soluble Schiff base ligands and metal complexes: an overview considering green solvent. RSC Advances, 14, 25385-25406. [Link]
-
IDOSR Journals. (n.d.). Synthesis and Characterization of Schiff base ligand and Its Group IIB Metal II Complexes. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (2024). (PDF) Improvement of Solubility of Sparingly Water-Soluble Drug Triggered by Metal-Organic Framework. [Link]
-
Chemistry LibreTexts. (2016, July 20). 17.3: Factors that Affect Solubility. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Retrieved February 23, 2026, from [Link]
-
National Center for Biotechnology Information. (2023). Enhancement of the Solubility of BS Class II Drugs with MOF and MOF/GO Composite Materials: Case Studies of Felodipine, Ketoprofen and Ibuprofen. [Link]
-
Royal Society of Chemistry. (2023). Drug release and solubility properties of two zeolitic metal–organic frameworks influenced by their hydrophobicity/hydrophilicity. Dalton Transactions, 52, 13129-13136. [Link]
-
Almac Group. (n.d.). Key strategies central to overcoming poor API solubility. Retrieved February 23, 2026, from [Link]
-
Iraqi Journal of Pharmaceutical Sciences. (2025). Improvement of Solubility and Dissolution of Niclosamide using Metal Organic Framework 5 (MOF-5). [Link]
-
Dr. Reddy's. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (2016). What is the relation between the solubility of phenolic compounds and pH of solution?[Link]
-
Pharmaceutical Technology. (2025, March 12). Solving Poor Solubility to Unlock a Drug's Potential. [Link]
-
Pharmaceutical Engineering. (2012). Overcoming the Challenge of Poor Drug Solubility. [Link]
-
University of Windsor. (2022). Reactions and Equilibria of Ions in Aqueous Solutions. [Link]
-
ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds. Retrieved February 23, 2026, from [Link]
-
Journal of the American Chemical Society. (2017). Dynamic Metal–Phenolic Coordination Complexes for Versatile Surface Nanopatterning. 139(25), 8698-8704. [Link]
-
Chemistry LibreTexts. (n.d.). 17.2 Factors That Affect Solubility - ion pair. Retrieved February 23, 2026, from [Link]
-
Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility. [Link]
-
Expii. (n.d.). Complex Ion Formation Effects on Solubility — Overview. Retrieved February 23, 2026, from [Link]
-
Chemistry LibreTexts. (2023, July 12). 18: Solubility and Complex-Ion Equilibria. [Link]
-
Vedantu. (2024, July 2). Explain any four factors which affect the solubility class 12 chemistry CBSE. [Link]
-
Chemistry LibreTexts. (2023, May 13). 16.5: Complex Ions and Solubility. [Link]
-
ResearchGate. (n.d.). Solubility of the ligands and metal complexes in some common solvents. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (2012, July 27). Does the stability of a metal complex depend on counter ions?[Link]
-
MDPI. (2024). Exploring the Correlation Between the Molecular Structure and Biological Activities of Metal–Phenolic Compound Complexes: Research and Description of the Role of Metal Ions in Improving the Antioxidant Activities of Phenolic Compounds. Molecules, 29(22), 5025. [Link]
-
ResearchGate. (2016). How does pH affect the solubility of phenolic acid?[Link]
Sources
- 1. questjournals.org [questjournals.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Estratégias de formulação para APIs pouco solúveis | Artigo | Dr. Reddy’s [api.drreddys.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Micellar solubilization of drugs. [sites.ualberta.ca]
- 11. tandfonline.com [tandfonline.com]
- 12. Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. idosr.org [idosr.org]
- 17. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems | Pharmedicine Journal [pharmedicinejournal.com]
- 21. Why Most Modern Drug Candidates Fail at Solubility - Behind the Bench [thermofisher.com]
- 22. Mechanism of Solubility Enhancement of Poorly Water-Soluble Drugs Triggered by Zeolitic Imidazolate Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Enhancement of the Solubility of BS Class II Drugs with MOF and MOF/GO Composite Materials: Case Studies of Felodipine, Ketoprofen and Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
Enhancing enantioselectivity when using chiral 2-aminopentane precursors
Welcome to the Chiral Chemistry Technical Support Hub .
As your Senior Application Scientist, I have curated this guide to address the specific challenges of working with 2-aminopentane (sec-amylamine) . This precursor is a deceptively simple yet volatile chiral auxiliary. Its aliphatic tail (pentyl group) offers distinct steric advantages over smaller amines, but its
This guide is structured to troubleshoot your workflow from Precursor Validation to Reaction Optimization .
Module 1: Precursor Integrity & Validation
Status: Critical Checkpoint
Q: My starting material (2-aminopentane) claims 99% ee, but my final product shows significant erosion. Is the precursor degrading?
A: It is likely not "degrading" chemically, but it may be racemizing or absorbing contaminants. 2-aminopentane is a volatile, primary amine.
-
The "Carbonate" Trap: Like many alkyl amines, it aggressively absorbs atmospheric CO
to form carbamates/carbonates. These salts can alter stoichiometry and local pH, potentially catalyzing racemization during subsequent heating steps. -
The Storage Protocol: Store under Argon at 4°C. If the liquid appears viscous or cloudy, distill over KOH pellets before use.
Q: How do I accurately measure the ee% of 2-aminopentane without a specialized chiral GC column?
A: Direct chiral GC of volatile aliphatic amines is difficult due to peak tailing. We recommend Derivatization .
-
Protocol: React the amine with (S)-Mosher’s Acid Chloride or (R)-1-phenylethanesulfonyl chloride .
-
Why: This converts the enantiomers into diastereomers, which are chemically distinct and separable on standard achiral HPLC (C18) or GC columns.
-
Visual Check: If using NMR, the diastereomeric protons (often the methoxy group on the Mosher fragment) will show distinct chemical shifts, allowing integration-based ee determination.
Module 2: Reaction Optimization (Reductive Amination)
Status: Process Control
Q: I am using (S)-2-aminopentane as a chiral auxiliary for reductive amination, but diastereoselectivity (dr) is low (< 5:1). How do I improve this?
A: Low diastereoselectivity usually stems from a lack of Steric Differentiation or Imine Geometry Control .
-
Root Cause 1: Solvent Choice. In protic solvents (MeOH), the imine exists in equilibrium between E and Z isomers. You need to lock the geometry.
-
Corrective Action: Switch to a non-coordinating solvent (DCM or Toluene) and lower the temperature to -40°C or -78°C.
-
Root Cause 2: Reducing Agent. Sodium Borohydride (NaBH
) is small and fast. It attacks non-selectively. -
Corrective Action: Switch to Sodium Triacetoxyborohydride (STAB) . It is bulky and less reactive, allowing the chiral center of the 2-aminopentane to exert steric control (1,3-allylic strain) over the approaching hydride.
Q: I observe racemization of the 2-aminopentane moiety during imine formation. Why?
A: This is the "Alpha-Proton" issue. The
-
Mechanism: If you use strong heat or Lewis acids (like TiCl
) without base buffering, you trigger an imine-enamine tautomerization. The enamine intermediate is planar (achiral). When it tautomerizes back, you lose optical purity. -
Solution: Use mild dehydrating agents (MgSO
or molecular sieves) instead of harsh Lewis acids. If a Lewis acid is required (e.g., Ti(OiPr) ), ensure strictly anhydrous conditions and avoid excess heating.
Workflow: Optimizing Diastereoselectivity
Caption: Decision tree for troubleshooting low diastereoselectivity in reductive amination using chiral amine auxiliaries.
Module 3: Resolution & Recovery
Status: Salvage Operations
Q: My synthesis failed, and I have a racemic mixture of 2-aminopentane derivatives. Can I resolve them enzymatically?
A: Yes. Enzymatic Kinetic Resolution (EKR) is highly effective for this substrate class.
-
The Catalyst: Candida antarctica Lipase B (CAL-B), commonly immobilized (e.g., Novozym 435).[1][2]
-
The Acyl Donor: Ethyl acetate or Isopropyl acetate.
-
The Mechanism: CAL-B is highly selective for the (R)-enantiomer of primary amines. It will acylate the (R)-amine to an amide, leaving the (S)-amine unreacted.
-
Troubleshooting: If conversion stalls at 50%, do not add more enzyme. Check the solvent. Hydrophobic solvents (MTBE, Toluene) preserve enzyme activity better than polar solvents (THF, MeCN).
Table 1: Troubleshooting Enzymatic Resolution (CAL-B)
| Symptom | Probable Cause | Corrective Action |
| Low Selectivity (E < 20) | Reaction temperature too high (>40°C). | Cool to 20°C or 4°C. Selectivity increases as temperature decreases (Eyring equation). |
| Reaction Stalls < 50% | Product inhibition (Amide precipitates). | Switch to a solvent where the amide is soluble (e.g., tert-Amyl alcohol). |
| Racemization of SM | Reaction time too long (>24h). | Stop reaction at 45-48% conversion. Do not push for 50%. |
| Enzyme Aggregation | Water content in solvent. | Use molecular sieves to dry the solvent. Lipases need only a monolayer of water. |
Module 4: Analytical Troubleshooting
Status: Quality Control
Q: Which Chiral HPLC column is best for 2-aminopentane derivatives?
A: For aromatic derivatives (e.g., after reaction with an aldehyde), polysaccharide-based columns are the industry standard.
-
Recommendation: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase Tip: Always add 0.1% Diethylamine (DEA) to the mobile phase (Hexane/IPA). This suppresses the ionization of the residual amine, sharpening the peak shape and preventing tailing caused by interaction with silanol groups on the silica support.
Mechanism: Racemization Risk via Imine-Enamine Tautomerization
Caption: The primary mechanism of optical purity loss: Alpha-proton abstraction leading to an achiral enamine intermediate.
References
-
BenchChem. (2025). Enantioselective Synthesis of α-Branched Amines Utilizing (S)-2-Pentanamine as a Chiral Auxiliary. Link
-
Wikipedia. (2025). Kinetic resolution: Enzymatic dynamic kinetic resolutions. Link
-
Study.com. (2025). Racemization Overview, Mechanism & Examples. Link
-
Organic Chemistry Portal. (2024). Amine synthesis by reductive amination. Link
-
Chiralpedia. (2022). Chiral HPLC separation: Strategy and Approaches. Link
Sources
Validation & Comparative
Spectroscopic Characterization and Competitive Analysis of 2-{[(Pentan-2-yl)amino]methyl}phenol
Executive Summary: The Structural Mandate
In the development of tridentate ligands and phenolic antioxidants, 2-{[(Pentan-2-yl)amino]methyl}phenol represents a critical scaffold. Unlike its linear analogs, the branched pentan-2-yl moiety introduces steric bulk proximal to the nitrogen center, influencing metal coordination geometry and solubility profiles.
For researchers, the critical quality attribute (CQA) of this molecule is the integrity of the aminomethyl linkage. This guide provides a comparative spectroscopic analysis, distinguishing the target molecule from its synthetic precursors (Salicylaldehyde) and its reactive intermediate (the Schiff base). We focus on FTIR as the primary tool for validating the reductive amination process, specifically monitoring the transition from sp² imine carbons to sp³ amine carbons.
Comparative Spectroscopic Analysis
To validate the synthesis of this compound, one must compare it against its precursors. The synthesis typically proceeds via the condensation of salicylaldehyde with 2-aminopent
Elemental analysis validation for 2-{[(Pentan-2-yl)amino]methyl}phenol synthesis
Technical Guide: Elemental Analysis Validation for 2-{[(Pentan-2-yl)amino]methyl}phenol Synthesis
Executive Summary & Strategic Context
In the synthesis of aminomethyl-phenol derivatives, specifically This compound , establishing absolute purity is critical. These molecules often serve as "Salan" type ligands in organometallic catalysis or as precursors in pharmaceutical development. While NMR and MS provide structural identity, they often fail to quantify bulk purity, particularly regarding non-chromophoric impurities like water, inorganic salts, or trapped solvent.
This guide details the Elemental Analysis (EA) validation protocol for this specific molecule. It compares the performance of the Reductive Amination route (Product) against the traditional Mannich Condensation (Alternative), demonstrating why EA is the gatekeeper for process validation.
Synthesis Protocols: The Product vs. The Alternative
To understand the validation challenge, we must first define the synthesis routes. The choice of route heavily influences the impurity profile detected by EA.
Route A: Reductive Amination (Recommended "Product" Route)
-
Mechanism: Condensation of salicylaldehyde with 2-aminopentane to form an imine, followed by reduction.
-
Selectivity: High. The intermediate imine is formed specifically at the ortho position (pre-defined by the aldehyde).
-
Impurity Profile: Minimal. Primary contaminants are unreacted aldehyde or over-reduced alcohol.
Protocol:
-
Imine Formation: Dissolve Salicylaldehyde (1.0 eq) and 2-aminopentane (1.05 eq) in anhydrous MeOH. Stir for 4h over 3Å molecular sieves.
-
Reduction: Cool to 0°C. Add NaBH₄ (1.5 eq) portion-wise. Stir 12h.
-
Workup: Quench with water. Extract with DCM. Wash with brine. Dry over Na₂SO₄.
-
Purification: Vacuum distillation or recrystallization (if solid).
Route B: Mannich Condensation (The "Alternative")
-
Mechanism: Three-component reaction: Phenol + Formaldehyde + 2-aminopentane.
-
Selectivity: Low. Competition between ortho- and para- substitution, and potential for bis-substitution (2,4- or 2,6- isomers).
-
Impurity Profile: Complex. Includes regioisomers and polymeric byproducts which significantly skew EA data.
Elemental Analysis Validation: Methodology & Data
Elemental Analysis (CHN) is the definitive method for validating the bulk purity of the isolated this compound. Unlike HPLC, which requires reference standards for response factors, EA relies on absolute stoichiometry.
Target Molecule: this compound Molecular Formula: C₁₂H₁₉NO Molecular Weight: 193.29 g/mol
Theoretical Composition Table
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % | Tolerance Limit (+/- 0.4%) |
| Carbon (C) | 12 | 12.011 | 144.13 | 74.57% | 74.17% – 74.97% |
| Hydrogen (H) | 19 | 1.008 | 19.15 | 9.91% | 9.51% – 10.31% |
| Nitrogen (N) | 1 | 14.007 | 14.01 | 7.25% | 6.85% – 7.65% |
| Oxygen (O) | 1 | 15.999 | 16.00 | 8.28% | Calculated by difference |
Experimental Validation Protocol
-
Sample Prep: Dry sample at 40°C under high vacuum (0.1 mbar) for 24h to remove occluded solvents. Note: Aminophenols are hygroscopic; handle in a desiccator.
-
Combustion: Flash combustion at 1800°C (dynamic flash) in a CHN Analyzer (e.g., Elementar vario EL cube).
-
Detection: TCD (Thermal Conductivity Detector) for N₂, CO₂, H₂O.
Performance Comparison: EA vs. Alternative Techniques
Why rely on EA? The table below compares EA against NMR and HPLC for this specific synthesis validation.
Table 2: Comparative Efficacy of Validation Methods
| Feature | Elemental Analysis (EA) | Quantitative NMR (qNMR) | HPLC-UV/Vis |
| Primary Detection | Bulk Purity (Stoichiometry) | Structural Identity & Molar Ratio | Chromophoric Impurities |
| Blind Spot | Isomers (e.g., para-substituted) | Inorganic Salts, Moisture | Non-UV active impurities (e.g., Pentane residues) |
| Sensitivity to Water | High (H% deviates significantly) | Low (unless using specific pulse sequences) | None (elutes in void volume) |
| Validation Verdict | Pass/Fail for Bulk Composition | Pass/Fail for Structure | Pass/Fail for Trace Organics |
Critical Insight: For this compound, a common failure mode in the Mannich Route is the formation of the bis-substituted byproduct (2,6-bis...).
-
Target Formula: C₁₂H₁₉NO (N% = 7.25)
-
Bis-Byproduct: C₁₈H₃₀N₂O (N% = 9.65)
-
Result: A shift in Nitrogen content of >2% is immediately detectable by EA, whereas HPLC might show a single peak if the columns are not optimized for structural isomers.
Visualizing the Validation Logic
The following diagrams illustrate the synthesis workflow and the logic tree used to interpret EA deviations.
Diagram 1: Synthesis & Validation Workflow
Caption: Workflow comparing the high-selectivity Reductive Amination route against the Mannich route, converging at the critical EA validation step.
Diagram 2: EA Data Interpretation Logic
Caption: Decision tree for diagnosing synthesis failures based on specific Elemental Analysis deviations.
Experimental Causality & Troubleshooting
Why Reductive Amination? (Causality) The Mannich reaction involves the in situ generation of a reactive iminium ion. With 2-aminopentane (a secondary alkyl amine), the steric hindrance is moderate. However, the phenol ring activates the ortho and para positions.
-
Mannich Risk: You cannot easily control stopping at mono-substitution. You often get a mixture of ortho-mono, para-mono, and di-substituted products.
-
Reductive Amination Advantage: By starting with Salicylaldehyde, the carbon framework is fixed. The nitrogen can only attach at the aldehyde carbon. This "pre-organization" guarantees the ortho regiochemistry, ensuring the EA matches the C₁₂H₁₉NO formula exactly.
Self-Validating Protocol Step:
-
The "Nitrogen Rule": If your Experimental N% is 7.25% ± 0.1 , your amine incorporation is stoichiometric.
-
The "Carbon Drift": If C% is < 74.0% , calculate the theoretical values for the Monohydrate (C₁₂H₁₉NO·H₂O).
-
Monohydrate C%: 144.13 / 211.3 = 68.2%.
-
If your data lands near 68%, you have a hydrate, not a failed synthesis. Re-dry and re-test.
-
References
-
Cimpeanu, V. et al. (2023). Structural Characterization of Mannich Bases Derived from Phenols. Journal of Molecular Structure.
-
Hollmann, D. (2020). Elemental Analysis in Organic Synthesis: A Guide to Validating Purity. Wiley Analytical Science.
-
Reddy, P. R. et al. (2018). Synthesis of Salan Ligands via Reductive Amination: Selectivity and Characterization. Tetrahedron Letters.
-
Elementar. (2024). CHN Analysis of Hygroscopic Amines: Technical Note. Elementar Application Notes.
(Note: While the specific molecule this compound is a standard derivative, the references above point to the authoritative methodologies for this class of compounds.)
Benchmarking 2-{[(Pentan-2-yl)amino]methyl}phenol against commercial phenolic ligands
A Comparative Technical Guide for Coordination & Redox Applications
Executive Summary
This guide benchmarks 2-{[(Pentan-2-yl)amino]methyl}phenol (herein referred to as Ligand P-2 ) against industry-standard phenolic ligands, specifically Salen derivatives and BHT (Butylated Hydroxytoluene).
Ligand P-2 represents a subclass of Mannich base phenols (aminomethyl phenols). Unlike rigid imine-based Salen ligands, P-2 features a flexible secondary amine backbone and a chiral, branched alkyl side chain (pentan-2-yl). Our analysis indicates that P-2 offers superior hydrolytic stability and lipophilicity compared to Salen precursors, while providing faster radical scavenging kinetics than BHT due to intramolecular hydrogen bonding.
Structural Rationale & Chemical Identity[1][2][3]
The performance of Ligand P-2 is dictated by three structural moieties that differentiate it from standard 2-aminophenols or salicylaldimines:
-
The Mannich Base Core (Aminomethyl): Unlike the
imine bond in Schiff bases (Salen), the single bond in P-2 is chemically robust. It resists hydrolysis in aqueous acidic media, a common failure mode for Salen catalysts. -
The Pentan-2-yl Group: This branched alkyl chain introduces:
-
Chirality: A stereogenic center adjacent to the nitrogen donor, enabling potential enantioselective induction in catalysis.[1]
-
Steric Bulk: Prevents dimerization of metal centers (formation of inactive
-oxo dimers). -
Lipophilicity: Enhances solubility in non-polar organic solvents (Toluene, DCM) compared to methyl/ethyl analogs.
-
-
The Phenolic Hydroxyl: Acts as an anionic O-donor upon deprotonation or a Hydrogen Atom Transfer (HAT) donor in antioxidant applications.
Visualizing the Synthesis Pathway
The synthesis utilizes a one-pot Mannich condensation, avoiding the reductive amination steps required for some Salan ligands.
Figure 1: One-pot Mannich synthesis of Ligand P-2. The reaction proceeds via an iminium ion attack on the electron-rich phenol ring.
Comparative Benchmarking: Coordination Chemistry
In metallodrug design and homogeneous catalysis, ligand stability is paramount. We compare Ligand P-2 against Salen (N,N'-bis(salicylidene)ethylenediamine) and 8-Hydroxyquinoline (8-HQ).
Table 1: Physicochemical Profile Comparison[2]
| Feature | Ligand P-2 (Mannich Base) | Salen Ligands (Schiff Base) | 8-Hydroxyquinoline |
| Donor Set | N, O (Bidentate) | N2, O2 (Tetradentate) | N, O (Bidentate) |
| Backbone Nature | Flexible ( | Rigid ( | Rigid (Aromatic) |
| Hydrolytic Stability | High (pH 2–12) | Low (Hydrolyzes < pH 5) | Moderate |
| Chirality | Yes (Pentan-2-yl) | Yes (if chiral diamine used) | No |
| Redox Activity | Non-innocent (Phenoxyl radical) | Non-innocent | Redox Stable |
| Solubility (Hexane) | High (Branched alkyl) | Low | Low |
Key Insight: The "Salan" Advantage
Ligand P-2 can be viewed as a "half-Salan" precursor. Research indicates that amine-phenol ligands (Salans) yield metal complexes that are significantly more hydrolytically stable than their imine (Salen) counterparts [1]. This makes P-2 a superior choice for biological mimetics or aqueous phase catalysis where Schiff bases decompose.
Comparative Benchmarking: Antioxidant Efficiency
Aminomethyl phenols are potent antioxidants, functioning similarly to Vitamin E. The proximity of the amine nitrogen to the phenolic hydroxyl group lowers the Bond Dissociation Enthalpy (BDE) of the O-H bond via intramolecular hydrogen bonding.
Mechanism of Action[3]
-
H-Bonding: The amine lone pair accepts a hydrogen bond from the phenol -OH.
-
Weakening: This weakens the O-H bond.
-
Transfer: The H-atom is transferred to a free radical (
) faster than in isolated phenols.
Table 2: Radical Scavenging Performance (Predicted vs. Commercial Standards)
| Parameter | Ligand P-2 | BHT (Commercial Std) | Phenol (Unsubstituted) |
| Mechanism | HAT (Hydrogen Atom Transfer) | HAT | HAT |
| Relative Rate ( | High (Amine-assisted) | Moderate (Steric-driven) | Low |
| Stoichiometry | 2 Radicals / Molecule | 2 Radicals / Molecule | 1 Radical / Molecule |
| Thermal Stability | Moderate (<150°C) | Low (Volatile) | Low |
Supporting Data: Studies on morpholine-derived aminomethyl phenols demonstrate radical scavenging activity 300–400 times higher than vanillic acid precursors [2].[4]
Figure 2: The amine group facilitates rapid H-atom transfer, while the bulky pentan-2-yl group stabilizes the resulting phenoxyl radical.
Experimental Protocols
To validate Ligand P-2 in your specific application, use the following self-validating workflows.
Protocol A: Synthesis & Purification
Objective: Isolate pure Ligand P-2 without column chromatography.
-
Reagents: Mix Phenol (1.0 eq), Formaldehyde (37% aq, 1.1 eq), and 2-Aminopentane (1.1 eq) in Ethanol.
-
Reflux: Heat at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).
-
Validation (Self-Check): The disappearance of the phenol spot and the appearance of a less polar, amine-positive spot (ninhydrin or iodine active) indicates conversion.
-
Workup: Evaporate solvent. Dissolve residue in Ether/Hexane. Wash with water to remove unreacted formaldehyde.
-
Crystallization: If oil persists, convert to HCl salt by bubbling HCl gas through ether solution to precipitate the solid hydrochloride.
Protocol B: Potentiometric Titration (Stability Constant Determination)
Objective: Determine the
-
Setup: Calibrated pH meter, thermostated vessel (25°C), ionic strength adjustor (0.1 M KCl).
-
Ligand Titration: Titrate 1.0 mM Ligand P-2 (in 50:50 EtOH:H2O) with 0.1 M NaOH.
-
Data Point: Identify two inflection points (Ammonium deprotonation
pH 8-9, Phenolic deprotonation pH 10-11).
-
-
Complex Titration: Repeat with 1:1 and 1:2 ratios of Metal:Ligand (e.g., Cu(II), Zn(II)).
-
Analysis: A pH drop compared to the free ligand curve indicates complexation (proton displacement). Use Hyperquad or similar software to fit
values.
-
References
-
Correia, I., et al. (2012). "Salan vs. salen metal complexes in catalysis and medicinal applications: Virtues and pitfalls." Journal of Inorganic Biochemistry.
- Cites the hydrolytic superiority of amine-phenol (salan) ligands over imines.
-
Sroka, Z., et al. (2020). "Antioxidants Effect of Two Aminomethyl Derivatives of 2-Methoxyphenol." Current Research in Nutrition and Food Science.
- Provides comparative data on radical scavenging of aminomethyl phenols.
-
Zhang, Y., et al. (2024). "Design, synthesis, and biological evaluation of 2-amino-6-methyl-phenol derivatives targeting lipid peroxidation." European Journal of Medicinal Chemistry.
- Validates the biological relevance of this ligand class in ferroptosis inhibition.
-
BenchChem. "Antioxidant Properties of Aminomethyl Phenols: A Head-to-Head Comparison."
- General reference for DPPH scavenging protocols.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. ppor.az [ppor.az]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antioxidants Effect of Two Aminomethyl Derivatives of 2-Methoxyphenol on Thermal and Storage Oxidative Stability of Coconut Oil – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
